4-(difluoromethyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-(Difluoromethyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has garnered significant interest in medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can enhance their lipophilicity, bioavailability, and metabolic stability
Preparation Methods
The synthesis of 4-(difluoromethyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine involves several key steps:
Starting Materials: The synthesis begins with the preparation of 5-aminopyrazoles and trifluoromethyl-β-diketones.
Functionalization: The difluoromethyl group is introduced through metal-catalyzed cross-coupling reactions or direct C-H difluoromethylation.
Industrial production methods often involve optimizing these steps to achieve high yields and purity, utilizing scalable reaction conditions and efficient purification techniques.
Chemical Reactions Analysis
4-(Difluoromethyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
These reactions often lead to the formation of derivatives with modified biological or chemical properties, enhancing their utility in various applications.
Scientific Research Applications
4-(Difluoromethyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Agricultural Chemistry: It is investigated for its use as a fungicide and herbicide, leveraging its ability to inhibit specific biological pathways in pests.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can form hydrogen bonds with target proteins, modulating their activity and leading to desired biological effects . This interaction can inhibit enzyme activity or alter receptor signaling pathways, contributing to its therapeutic or pesticidal effects.
Comparison with Similar Compounds
Similar compounds to 4-(difluoromethyl)-1-ethyl-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine include:
Triazolo[1,5-a]pyridines: These compounds share a similar heterocyclic structure and are used in drug design for their enzyme inhibitory properties.
Difluoromethylated Pyridines: These compounds also contain the difluoromethyl group and are explored for their enhanced biological activity and stability.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C17H17F2N3 |
---|---|
Molecular Weight |
301.33 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-ethyl-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C17H17F2N3/c1-4-22-17-15(11(3)21-22)13(16(18)19)9-14(20-17)12-7-5-10(2)6-8-12/h5-9,16H,4H2,1-3H3 |
InChI Key |
AWMBYGDMWGFRPA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC=C(C=C3)C)C(F)F |
Origin of Product |
United States |
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